Home > Products > Screening Compounds P9385 > Furo[3,2-c]pyridin-2-ylboronic acid
Furo[3,2-c]pyridin-2-ylboronic acid - 1264511-67-2

Furo[3,2-c]pyridin-2-ylboronic acid

Catalog Number: EVT-3323434
CAS Number: 1264511-67-2
Molecular Formula: C7H6BNO3
Molecular Weight: 162.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Furo[3,2-c]pyridin-2-ylboronic acid can be classified under the category of organoboron compounds. These compounds are known for their utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The furo[3,2-c]pyridine framework is significant in medicinal chemistry, often serving as a core structure in biologically active molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of furo[3,2-c]pyridin-2-ylboronic acid typically involves several steps:

  1. Formation of Furo[3,2-c]pyridine: The initial step usually entails the synthesis of the furo[3,2-c]pyridine backbone. This can be achieved through various methods, including cyclization reactions starting from appropriate precursors like 4-hydroxypiperidine or other nitrogen-containing heterocycles.
  2. Boronation: Once the furo[3,2-c]pyridine is synthesized, the introduction of the boronic acid functionality can be performed using boron reagents such as boron trifluoride etherate or via direct reaction with boronic acids. This step often requires careful control of reaction conditions to ensure high yields and purity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain furo[3,2-c]pyridin-2-ylboronic acid in a suitable form for further applications.
Molecular Structure Analysis

Structure and Data

Furo[3,2-c]pyridin-2-ylboronic acid possesses a unique molecular structure characterized by:

  • A furan ring fused to a pyridine ring, forming a bicyclic system.
  • A boronic acid group (-B(OH)₂) attached to the pyridine nitrogen.

The molecular formula can be represented as C9H8BNO2C_9H_8BNO_2. The compound's 3D structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Furo[3,2-c]pyridin-2-ylboronic acid participates in several important chemical reactions:

  1. Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. Furo[3,2-c]pyridin-2-ylboronic acid can be used to synthesize complex aromatic compounds by coupling with various electrophiles.
  2. Cross-Coupling Reactions: The compound can also engage in other cross-coupling reactions, facilitating the synthesis of diverse organic molecules with potential pharmacological properties.
  3. Functionalization: The boronic acid moiety allows for further functionalization through nucleophilic attack on the boron center or via transmetalation processes.
Mechanism of Action

Process and Data

The mechanism of action for furo[3,2-c]pyridin-2-ylboronic acid primarily revolves around its reactivity as a boronic acid:

  1. Coordination: The boron atom can coordinate with various nucleophiles, enhancing its reactivity.
  2. Transmetalation: In cross-coupling reactions, transmetalation occurs where the boron atom is replaced by another metal (e.g., palladium) facilitating the formation of new carbon-carbon bonds.
  3. Catalysis: The compound may act as a catalyst or ligand in various organic transformations due to its ability to stabilize reactive intermediates.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Furo[3,2-c]pyridin-2-ylboronic acid exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 150–160 °C.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the hydroxyl group.
  • Stability: Generally stable under ambient conditions but may decompose upon prolonged exposure to moisture or acidic conditions.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm its identity and purity.

Applications

Scientific Uses

Furo[3,2-c]pyridin-2-ylboronic acid has significant applications in:

  1. Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases including cancer and infectious diseases.
  2. Organic Synthesis: Utilized as a building block in synthesizing complex organic molecules through cross-coupling reactions.
  3. Material Science: Investigated for use in developing new materials with electronic properties due to its unique structural features.
Introduction to Fused Heterocyclic Boronic Acids

Significance of Furopyridine Scaffolds in Medicinal Chemistry

Furopyridine scaffolds represent a privileged structural motif in medicinal chemistry due to their distinct electronic properties and versatile bioisosteric capabilities. These bicyclic heterocycles effectively mimic natural purine bases while offering enhanced metabolic stability compared to simpler heterocyclic systems. The furo[3,2-c]pyridine framework specifically positions its oxygen and nitrogen atoms to participate in critical hydrogen-bonding interactions with biological targets. This geometric arrangement enables potent inhibition across diverse enzyme classes, particularly kinases and epigenetic regulators [2] [9].

The structural complexity of furo[3,2-c]pyridine derivatives contributes to their target selectivity profiles. For instance, optimized furo[3,2-c]pyridin-4(5H)-one derivatives function as second bromodomain (BD2)-selective bromodomain and extra-terminal domain (BET) inhibitors. Compound XY153 (8l) exemplifies this potential, demonstrating remarkable binding affinity for BRD4 BD2 (IC₅₀ = 0.79 nM) with 354-fold selectivity over BRD4 BD1 domains. This selectivity translated to potent antiproliferative activity against MV4-11 leukemia cells (IC₅₀ = 0.55 nM) while sparing normal lung fibroblasts, highlighting the therapeutic index advantage inherent to this chemotype [9].

Table 1: Biological Activity Profile of Furo[3,2-c]Pyridine Derivatives

Compound ClassBiological TargetKey ActivityCellular ActivityReference
Furo[3,2-c]pyridin-4(5H)-onesBRD4 BD2IC₅₀ = 0.79 nMMV4-11: IC₅₀ = 0.55 nM [9]
Tetrahydrothieno[2,3-b]quinolinesPLC-γ/Cancer Cell Lines-NCI-60 panel activity [1]
Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinesVEGFR-2IC₅₀ = 38.72-440.00 nMAntiangiogenic [2]

Furopyridine-containing compounds also demonstrate significant antiproliferative potential beyond epigenetic targets. Structural analogs like tetrahydrothieno[2,3-b]quinolines exhibit potent cytotoxicity profiles across the NCI-60 cancer cell line panel, particularly against triple-negative breast cancer models (MDA-MB-231/468). These compounds function through phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibition, disrupting critical intracellular signaling cascades essential for tumor proliferation and survival [1]. Similarly, furo[2,3-d]pyrimidine derivatives show potent VEGFR-2 inhibition (IC₅₀ down to 38.72 nM), positioning the furopyridine core as a versatile angiogenesis modulator with applications in oncology [2].

Role of Boronic Acid Functionalization in Bioactive Compound Design

Boronic acid functionalization introduces unique molecular recognition capabilities critical for modern drug design. The boronic acid group (-B(OH)₂) enables reversible covalent interactions with biological nucleophiles, particularly serine, threonine, and tyrosine residues within enzyme active sites. This mechanism underpins the therapeutic efficacy of clinically approved proteasome inhibitors like bortezomib while offering kinetic selectivity advantages over traditional orthosteric inhibitors [7]. When incorporated into fused heterocycles like furo[3,2-c]pyridine, the boronic acid moiety creates geometrically constrained pharmacophores capable of high-affinity, selective target engagement.

Furo[3,2-c]pyridin-2-ylboronic acid exemplifies how boronic acid functionalization enhances physicochemical properties without compromising structural integrity. The boronic acid group significantly modulates the electron distribution within the fused heterocyclic system, potentially enhancing solubility through polarized B-O bonds capable of forming robust hydrogen-bonding networks with biological aqueous environments. This addresses a critical challenge in drug development where fused heterocycles often exhibit poor aqueous solubility [4] [7]. The compound's structural formula (C₇H₆BNO₃) and SMILES notation (B(C₁=CC₂=C(O₁)C=CN=C₂)(O)O) reflect this balanced molecular architecture optimized for biological interactions [4].

Table 2: Boronic Acid Applications in Heterocyclic Chemistry

ApplicationMechanistic BasisAdvantagesExample Systems
Accelerated Click ChemistryMicrodroplet interface catalysisCatalyst-free, ambient conditionsIminoboronates, Diazaborines [8]
Proteasome InhibitionReversible covalent binding to Thr1-OγSustained target engagementBortezomib derivatives [7]
Structural DiversificationSuzuki-Miyaura cross-couplingLate-stage functionalizationAntihistamine derivatives [8]

Recent methodological breakthroughs have leveraged boronic acid chemistry for accelerated synthesis. Microdroplet-based techniques enable catalyst-free click reactions involving boronic acids at unprecedented rates (10³ times faster than bulk solution reactions). This approach facilitates the rapid generation of structurally diverse libraries, including iminoboronates, boroxines, and diazaborines derived from furopyridine boronic acid precursors. The air-liquid interface of microdroplets serves as both a superacidic environment and dehydration surface, enabling complex multi-step condensations under ambient conditions. This technology has been successfully applied to the late-stage functionalization of antihistamine drug candidates, demonstrating its utility in lead optimization campaigns [8]. Such advances overcome traditional limitations in boronic acid chemistry, particularly the requirement for high temperatures and catalysts that may degrade sensitive heterocyclic systems.

Historical Development of Furo[3,2-c]pyridine Derivatives

The therapeutic exploration of furo[3,2-c]pyridine derivatives began with non-boron-containing analogs targeting central nervous system disorders. A seminal 1985 patent disclosed 4-amino substituted derivatives as potential antidepressants and cerebral ischemia therapeutics. Early synthetic routes relied on multi-step alkylation procedures, exemplified by the preparation of 4-(p-fluorobenzylamino)furo[3,2-c]pyridine through sequential N-alkylation and reductive amination steps. While these compounds demonstrated promising in vivo activity in rodent models of depression (potency comparable to imipramine), their development was limited by insufficient target selectivity and pharmacokinetic challenges [5].

Methodological breakthroughs dramatically expanded access to structurally diverse furopyridine scaffolds. The development of stepwise double-coupling protocols between nitrostilbenes and bidentate heteroaromatic nucleophiles enabled efficient construction of fused dihydrofuran intermediates that could be aromatized to fully conjugated systems. This approach proved particularly valuable for generating furo-fused quinolines and coumarins when applied to 8-hydroxyquinoline and 4-hydroxycoumarin nucleophiles [6]. Key innovations included optimized reaction conditions employing triethylamine in chloroform at 60°C, which facilitated the coupling of previously challenging 1-naphthyl substituted nitrostilbenes with 4-hydroxycoumarin. These advances addressed prior limitations where traditional conditions (K₂CO₃/DMSO or DABCO/CHCl₃) yielded unsatisfactory results for sterically demanding substrates [6].

The discovery of furo[3,2-c]pyridin-4(5H)-ones as BD2-selective BET inhibitors represents the most significant recent advancement. Structure-based drug design approaches optimized the tricyclic core to exploit subtle differences between BD1 and BD2 binding pockets. Introduction of a hydrogen-bond acceptor at position 4 and strategic hydrophobic substituents at position 6 yielded compounds with unprecedented BD2 selectivity (>350-fold) and picomolar cellular potency. This work exemplified the successful application of rational scaffold optimization, transforming a moderately active screening hit into a development candidate for acute myeloid leukemia therapy [9]. The concurrent development of robust synthetic methodologies for boronic acid functionalization now enables further diversification of these privileged scaffolds through Suzuki-Miyaura cross-coupling and other transition metal-catalyzed reactions.

Table 3: Key Historical Milestones in Furo[3,2-c]Pyridine Derivative Development

Time PeriodDevelopment FocusKey AdvancesTherapeutic Applications
1985Early DerivativesMulti-step alkylation routesAntidepressants, Cerebral ischemia [5]
1997-2021Synthetic MethodologyDouble-coupling protocols, Dihydrofuran aromatizationScaffold diversification [6] [10]
2022-PresentTarget-Selective InhibitorsStructure-based design of BD2-selective BET inhibitorsOncology (AML) [9]

Properties

CAS Number

1264511-67-2

Product Name

Furo[3,2-c]pyridin-2-ylboronic acid

IUPAC Name

furo[3,2-c]pyridin-2-ylboronic acid

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

InChI

InChI=1S/C7H6BNO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H

InChI Key

GJLFJOXLBGSLQX-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(O1)C=CN=C2)(O)O

Canonical SMILES

B(C1=CC2=C(O1)C=CN=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.